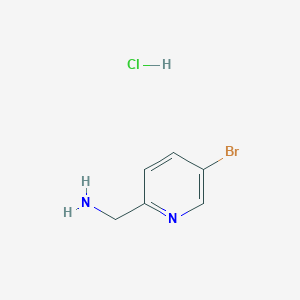

(5-Bromopyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUYYZYIDJRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735477 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241911-26-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: Structure, Properties, and Applications

For distribution to researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of (5-Bromopyridin-2-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry.

Introduction: The Significance of a Versatile Pyridine Derivative

This compound is a substituted pyridine derivative that has garnered significant attention in the field of drug discovery and development. Its structural features, comprising a bromine-substituted pyridine ring and a methanamine hydrochloride group, make it a valuable synthon for introducing the pyridyl moiety into larger, more complex molecules. This guide will delve into the detailed structural information, physicochemical properties, synthesis, and applications of this compound, providing a crucial resource for researchers leveraging its unique chemical architecture.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. The aminomethyl group at the 2-position provides a key point for amide bond formation or other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C6H7N2Br·HCl | [1] |

| Molecular Weight | 223.49 g/mol | [1] |

| CAS Number | 1241911-26-1 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | (5-Bromo-2-pyridinyl)methanamine hydrochloride, 2-Aminomethyl-5-bromopyridine hydrochloride | [3] |

| Appearance | White to off-white solid | [4] |

| SMILES | Cl.NCC1=NC=C(Br)C=C1 | [5] |

| InChIKey | AUIXMWKVLPXKGC-UHFFFAOYSA-N | [3] |

Note: Some sources may refer to the dihydrochloride salt with CAS number 1251953-03-3.[5][6][7] This guide focuses on the monohydrochloride form.

Structural Elucidation: Spectroscopic Analysis

The precise molecular structure of this compound is confirmed through various spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are instrumental.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aminomethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions. The methylene protons of the aminomethyl group will appear as a singlet or a multiplet depending on the solvent and pH, while the amine protons may be broadened or exchange with solvent protons. The integration of these signals confirms the number of protons in each environment.[4][8]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, including the five distinct carbons of the pyridine ring and the carbon of the aminomethyl group. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom being significantly influenced.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

-

N-H stretching: Vibrations of the amine group, typically appearing in the region of 3200-3400 cm⁻¹.[10][11]

-

C-H stretching: Aromatic and aliphatic C-H stretches.

-

C=N and C=C stretching: Vibrations from the pyridine ring.

-

C-Br stretching: A band in the fingerprint region corresponding to the carbon-bromine bond.

The presence and positions of these bands provide a molecular fingerprint, confirming the presence of the key functional moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[10] For (5-Bromopyridin-2-yl)methanamine, the free base, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[12] This isotopic signature is a definitive indicator of a bromine-containing compound.

Synthesis and Reactivity

This compound is typically synthesized from commercially available starting materials. A general synthetic approach involves the bromination of a suitable pyridine precursor followed by the introduction of the aminomethyl group.

Figure 1: A generalized synthetic workflow for the preparation of this compound.

One common synthetic route starts with 2-aminopyridine, which is first N-acylated to protect the amino group.[13] The resulting amide then undergoes regioselective bromination at the 5-position of the pyridine ring. Subsequent hydrolysis of the amide protecting group yields 2-amino-5-bromopyridine.[13] This intermediate can then be converted to the target compound through various methods, such as a Suzuki coupling followed by reduction and amination.[14] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

The reactivity of this compound is largely dictated by its functional groups. The primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of substituents at this position.

Applications in Drug Discovery

The unique structural attributes of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. Its utility spans various therapeutic areas due to the prevalence of the substituted pyridine motif in bioactive molecules.

Scaffold for Novel Compound Libraries

Researchers utilize this compound as a starting point for the creation of diverse chemical libraries. By leveraging the reactivity of both the amine and the bromide, a multitude of derivatives can be rapidly synthesized. This approach is central to high-throughput screening campaigns aimed at identifying novel hit and lead compounds. The "click chemistry" paradigm, for instance, can be employed to efficiently generate a wide range of triazole-containing derivatives with potential therapeutic applications.[15]

Synthesis of Bioactive Molecules

The chromenopyridine scaffold, which can be synthesized using pyridine-based building blocks, is recognized as a privileged platform in drug design, exhibiting a broad spectrum of biological activities.[16] The incorporation of the (5-bromopyridin-2-yl)methylamino moiety into various molecular frameworks has led to the discovery of potent inhibitors of enzymes, modulators of receptors, and other biologically active agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor, both crucial interactions for molecular recognition at biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information.[17] In general, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[18]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][18]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][18]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Short-term storage at -4°C and longer-term storage at -20°C is recommended.[1]

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug discovery scientists. Its well-defined structure, characterized by a versatile brominated pyridine ring and a reactive aminomethyl side chain, provides a powerful platform for the synthesis of novel and complex molecules. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective application in the rational design and development of the next generation of therapeutic agents. This guide serves as a foundational resource for researchers seeking to harness the full potential of this invaluable chemical entity.

References

- 1. bio-fount.com [bio-fount.com]

- 2. 1241911-26-1|this compound|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. file.leyan.com [file.leyan.com]

- 5. (5-bromopyridin-2-yl)methanamine dihydrochloride 97% | CAS: 1251953-03-3 | AChemBlock [achemblock.com]

- 6. (5-Bromopyridin-2-yl)methanamine dihydrochloride [cymitquimica.com]

- 7. (5-Bromopyridin-2-yl)methanamine dihydrochloride | 1251953-03-3 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - (5-bromopyridin-2-yl)methanamine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. afgsci.com [afgsci.com]

- 18. aksci.com [aksci.com]

physical and chemical properties of (5-Bromopyridin-2-yl)methanamine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: A Versatile Scaffold in Modern Chemistry

(5-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal molecular building block, strategically designed for versatility in synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with both a reactive bromine atom and a primary aminomethyl group, offers a dual-pronged approach to molecular elaboration. The hydrochloride salt form confers enhanced stability and aqueous solubility, rendering it highly amenable to a variety of reaction conditions. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references. Our focus is not merely on procedural steps but on the underlying chemical logic that informs the use of this compound in cutting-edge research and development.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of the intrinsic properties of this compound is fundamental to its effective application.

Molecular Identity and Physical Properties

The compound is registered under CAS Number 1241911-26-1. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1241911-26-1 |

| Molecular Formula | C₆H₈BrClN₂ |

| Molecular Weight | 223.50 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in water |

| Storage Conditions | Store under an inert atmosphere at room temperature. |

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature, a common occurrence for specialized hydrochloride salts which may decompose upon heating.

Spectroscopic Profile

While specific experimental spectra are often proprietary, the expected spectroscopic characteristics provide a baseline for identity confirmation.

-

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the aminomethyl substituent. A characteristic singlet or multiplet for the methylene (-CH₂-) protons and a broad signal for the amine (-NH₂) protons, which may exchange with deuterium in solvents like D₂O, would also be present.

-

¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the pyridine ring carbons and the aminomethyl carbon. The carbon atom bonded to the bromine will be significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₆H₇BrN₂) would display a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching.

Synthesis and Purification: From Nitrile to Amine

The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding nitrile, 5-bromo-2-cyanopyridine.

Synthetic Workflow: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reductions.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of the title compound.

-

Reaction Setup: A solution of 5-bromo-2-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol is charged into a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (pressure may vary, from balloon pressure to higher pressures in a Parr shaker) at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Catalyst Removal: The reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. Expert Insight: It is crucial to perform this filtration under a wet solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude (5-Bromopyridin-2-yl)methanamine free base.

-

Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). A solution of hydrogen chloride in the same or another appropriate solvent is then added dropwise with stirring.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the final product.

Trustworthiness: Each step in this protocol is designed for safety and purity. The use of catalytic hydrogenation minimizes the use of hazardous reagents. The filtration of the catalyst under a wet solvent is a critical safety measure. The final precipitation and washing steps ensure the removal of unreacted starting materials and by-products, leading to a high-purity product.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the distinct reactivity of its two functional groups: the primary amine and the bromo-substituted pyridine ring.

N-Acylation and N-Alkylation

The primary amine serves as a nucleophile and readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone of many pharmaceutical structures. Similarly, it can be alkylated to introduce further diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[2] The amino group often forms key hydrogen bond interactions within the ATP-binding site of kinases.

Experimental Protocol: A Two-Step Synthesis of a Hypothetical Kinase Inhibitor

This protocol illustrates the use of this compound in a sequential N-acylation and Suzuki coupling to generate a complex, drug-like molecule.

Step 1: N-Acylation

-

Liberation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.2 eq) and stir for 15-30 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C and slowly add a solution of a desired acyl chloride (1.1 eq) in DCM.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Suzuki Cross-Coupling

-

Reaction Setup: In a Schlenk flask, combine the N-acylated intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until completion (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final kinase inhibitor candidate.

Figure 2: A logical workflow for the synthesis of a hypothetical kinase inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. A solid understanding of its physicochemical properties, synthetic routes, and reactivity profile, as detailed in this guide, empowers researchers to fully leverage its potential in the creation of novel and impactful molecules.

References

An In-Depth Technical Guide to the Synthesis of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Introduction: The Strategic Importance of (5-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its unique structural motif, featuring a bromo-substituted pyridine ring coupled with a primary aminomethyl group, offers medicinal chemists a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The bromine atom serves as a key functional handle for a multitude of cross-coupling reactions, enabling the facile introduction of molecular complexity, while the primary amine provides a nucleophilic center for amide bond formation, reductive amination, and other derivatizations crucial for exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability in a laboratory setting.

Strategic Overview of the Synthesis Pathway

The most robust and widely applicable synthetic route to this compound commences with the commercially available and relatively inexpensive 2-amino-5-bromopyridine. The synthesis unfolds in three key stages:

-

Diazotization and Cyanation: The initial step involves the conversion of the primary amino group of 2-amino-5-bromopyridine into a nitrile functionality via a Sandmeyer-type reaction. This transformation is critical for setting the stage for the subsequent reduction.

-

Reduction of the Nitrile: The cyano group is then selectively reduced to a primary aminomethyl group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.

-

Hydrochloride Salt Formation: The final step involves the conversion of the synthesized free base, (5-Bromopyridin-2-yl)methanamine, into its more stable and readily handled hydrochloride salt.

This synthetic strategy is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the scalability of the process.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-cyanopyridine

The conversion of 2-amino-5-bromopyridine to 5-bromo-2-cyanopyridine is a cornerstone of this synthesis. The Sandmeyer reaction, a well-established and reliable method for the conversion of aryl amines to aryl nitriles, is the method of choice.

Causality Behind Experimental Choices:

The diazotization of 2-amino-5-bromopyridine is typically carried out in the presence of a strong mineral acid, such as hydrobromic acid, and a diazotizing agent, most commonly sodium nitrite. The use of low temperatures (0-5 °C) is critical to ensure the stability of the intermediate diazonium salt, which can be prone to decomposition at higher temperatures. The subsequent cyanation is achieved by treating the diazonium salt solution with a copper(I) cyanide solution. Copper(I) cyanide acts as a catalyst and a source of the cyanide nucleophile, facilitating the displacement of the diazonium group.

Experimental Protocol: Synthesis of 5-Bromo-2-cyanopyridine

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromopyridine (1.0 eq) in a solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature of the reaction mixture between 20-30 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

The crude product can be isolated by extraction with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-bromo-2-cyanopyridine.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

-

Part 2: Reduction of 5-Bromo-2-cyanopyridine to (5-Bromopyridin-2-yl)methanamine

The selective reduction of the nitrile group in the presence of a bromine substituent is a critical transformation. Catalytic hydrogenation is the preferred industrial and laboratory method for this step, offering high yields and operational simplicity.

Causality Behind Experimental Choices:

Catalytic hydrogenation of nitriles to primary amines is a well-established process. The choice of catalyst is crucial to ensure high selectivity and to prevent unwanted side reactions, such as dehalogenation (the removal of the bromine atom). Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[1] The reaction is typically carried out under a hydrogen atmosphere. The addition of an acid, such as hydrochloric acid, to the reaction mixture can help to prevent the formation of secondary amine byproducts by protonating the intermediate imine and the final primary amine.[2]

Experimental Protocol: Catalytic Hydrogenation of 5-Bromo-2-cyanopyridine

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

To suppress dehalogenation and prevent secondary amine formation, add a stoichiometric amount of hydrochloric acid (1.0-1.2 eq).[2]

-

-

Hydrogenation:

-

Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

The filtrate contains the hydrochloride salt of the product. To isolate the free base, the solvent can be removed under reduced pressure, and the resulting residue can be neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. However, for the synthesis of the hydrochloride salt, the filtrate can be used directly in the next step.

-

Part 3: Formation of this compound

The final step is the formation of the stable and crystalline hydrochloride salt. This is a straightforward acid-base reaction.

Causality Behind Experimental Choices:

The free amine, (5-Bromopyridin-2-yl)methanamine, is typically an oil or a low-melting solid and can be susceptible to oxidation. Conversion to its hydrochloride salt enhances its stability, simplifies handling and purification, and often improves its crystalline nature, which is advantageous for storage and further use. The use of an anhydrous solvent system, such as diethyl ether or dioxane, is preferred to prevent the incorporation of water into the final product.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Salt Formation:

-

If the free base was isolated in the previous step, dissolve it in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

If the product from the hydrogenation is already in an acidic solution, this can be concentrated and redissolved in an appropriate solvent.

-

Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise to the stirred solution of the amine.

-

The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

-

Isolation and Drying:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold anhydrous diethyl ether to remove any impurities.

-

Dry the this compound under vacuum to a constant weight.

-

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 2-Amino-5-bromopyridine | 5-Bromo-2-cyanopyridine | HBr, NaNO₂, CuCN | 70-85% |

| 2 | 5-Bromo-2-cyanopyridine | (5-Bromopyridin-2-yl)methanamine | H₂, Pd/C, HCl | 90-97%[2] |

| 3 | (5-Bromopyridin-2-yl)methanamine | This compound | HCl in ether/dioxane | >95% |

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in drug discovery. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols to meet their specific research needs. The presented pathway emphasizes safety, scalability, and high yields, making it a valuable asset for any medicinal chemistry program.

References

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (5-Bromopyridin-2-yl)methanamine hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its significant application in the synthesis of novel therapeutics, supported by established scientific principles and methodologies.

Core Molecular Attributes

This compound is a substituted pyridine derivative that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted pyridine ring and a primary aminomethyl group, rendering it a versatile scaffold for further chemical modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₂Br·HCl | [1] |

| Molecular Weight | 223.49 g/mol | [1] |

| CAS Number | 1241911-26-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Free Base Formula | C₆H₇BrN₂ | [3] |

| Free Base Molecular Weight | 187.04 g/mol | [3] |

Synthesis and Purification: A Guided Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the reduction of a nitrile precursor followed by salt formation.

Synthesis of (5-Bromopyridin-2-yl)methanamine (Free Base)

A plausible and efficient route to the free base, (5-Bromopyridin-2-yl)methanamine, starts from the readily available 2-cyano-5-bromopyridine. The core of this transformation is the reduction of the nitrile group to a primary amine.

Caption: Synthetic workflow for the preparation of the free base.

Experimental Protocol: Nitrile Reduction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-cyano-5-bromopyridine in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or a borane complex. The choice of reducing agent is critical; LiAlH₄ is highly effective but requires careful handling due to its reactivity with protic solvents. Catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere is a viable alternative.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Carefully quench the reaction by the slow, sequential addition of water and an aqueous sodium hydroxide solution at 0 °C. Filter the resulting mixture through a pad of celite to remove inorganic salts. The filtrate, containing the crude product, is then concentrated under reduced pressure.

-

Purification: The crude (5-Bromopyridin-2-yl)methanamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure free base.

Formation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its stability and handling properties.

References

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (5-Bromopyridin-2-yl)methanamine Hydrochloride

Abstract

This technical guide provides a detailed framework for understanding and determining the solubility of (5-Bromopyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. As a hydrochloride salt of a substituted pyridinylmethanamine, its solubility is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document outlines the theoretical underpinnings of its solubility based on its chemical structure, presents a systematic approach for empirical solubility determination across a spectrum of solvents, and provides detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine derivative with the chemical formula C6H7N2Br·HCl and a molecular weight of approximately 223.50 g/mol [1][2]. As an amine hydrochloride, it is an organic salt, a class of compounds frequently utilized in the pharmaceutical industry to enhance the aqueous solubility and stability of active pharmaceutical ingredients (APIs)[3][4]. The solubility of this intermediate is a pivotal physicochemical property that dictates its utility in various stages of drug development, from synthesis and purification to formulation and bioavailability.

A comprehensive understanding of the solubility profile of this compound in different solvent systems is essential for:

-

Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and work-up procedures, and developing efficient crystallization and purification methods.

-

Formulation Science: Selecting suitable vehicles for drug delivery, predicting dissolution rates, and ensuring the stability of the final drug product.

-

Analytical Chemistry: Developing robust analytical methods for quantification and impurity profiling.

This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical, step-by-step approach to its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, several key structural features influence its solubility.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Chemical Formula | C6H7N2Br·HCl | [1] |

| Molecular Weight | 223.50 g/mol | [1] |

| CAS Number | 1241911-26-1 | [1][2] |

| Structure | Substituted pyridine with a brominated ring and a methanamine hydrochloride side chain. | [5][6] |

Influence of Structural Features on Solubility

The solubility of this compound is a complex interplay of its ionic and organic components:

-

Ionic Character: The hydrochloride salt of the primary amine imparts significant ionic character to the molecule. This suggests a higher affinity for polar solvents, particularly those capable of solvating the chloride anion and the protonated aminomethyl group (pyridinium methylammonium cation)[4][7]. The primary, secondary, and tertiary ammonium salts typically exhibit good water solubility[8].

-

Pyridine Ring: The pyridine ring is aromatic and possesses a nitrogen atom, making it a polar heterocycle capable of hydrogen bonding[9]. This contributes to its solubility in polar solvents.

-

Bromine Substituent: The bromo-substituent on the pyridine ring is electron-withdrawing and increases the lipophilicity of that portion of the molecule, which may enhance solubility in less polar organic solvents compared to its non-brominated analog.

-

Crystal Lattice Energy: As a crystalline solid, the solubility is also dependent on the energy required to overcome the forces holding the ions in the crystal lattice. Strong electrostatic interactions within the crystal can lead to lower solubility[10].

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong ion-dipole interactions and hydrogen bonding between the solvent and the hydrochloride salt. In aqueous media, the pH will be a critical determinant of solubility[11][12].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents[8][13].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the high polarity and ionic nature of the compound. However, some amine HCl salts with significant lipophilic character can exhibit surprising solubility in nonpolar solvents[14].

Experimental Determination of Solubility: A Systematic Approach

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments. The following workflow is recommended for a comprehensive analysis.

Figure 1: A systematic workflow for determining the solubility of this compound.

Phase 1: High-Throughput Kinetic Solubility Screening

The initial phase aims to rapidly assess the approximate solubility across a wide range of solvents to identify promising candidates for more rigorous testing.

Protocol 1: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a universal solvent where it is highly soluble, such as DMSO.

-

Solvent Plate Preparation: Dispense a fixed volume of each test solvent (e.g., water, methanol, ethanol, acetonitrile, THF, toluene, hexane) into the wells of a 96-well microplate.

-

Compound Addition: Add increasing volumes of the DMSO stock solution to the solvent wells.

-

Turbidity Measurement: After a short incubation period with agitation, measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which precipitation is first observed is recorded as the kinetic solubility. This provides a rapid, albeit approximate, measure.

Phase 2: Thermodynamic (Equilibrium) Solubility Determination

This phase focuses on accurately quantifying the solubility in a select number of key solvents identified in Phase 1. The shake-flask method is the gold standard for equilibrium solubility determination[11].

Protocol 2: Shake-Flask Equilibrium Solubility Method

-

System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau[11].

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid Phase Analysis: After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by XRPD) to check for any polymorphic or chemical transformations during the experiment[12].

Figure 2: The shake-flask method for equilibrium solubility determination.

Phase 3: pH-Dependent Aqueous Solubility

For a pharmaceutical intermediate, understanding its solubility in aqueous media across a physiologically relevant pH range is crucial.

Protocol 3: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest, typically pH 1.2 to 7.4, to simulate the gastrointestinal tract. Standard buffers such as HCl (pH 1.2), acetate (pH 4.5), and phosphate (pH 6.8) should be used[11].

-

Solubility Determination: Perform the shake-flask method (Protocol 2) for each buffer solution.

-

pH Measurement: After equilibration, measure the final pH of the saturated solution to account for any shifts caused by the dissolution of the acidic salt.

-

Data Plotting: Plot the measured solubility (in mg/mL or molarity) as a function of the final measured pH.

Expected Results and Data Presentation

The data generated from these experiments should be compiled into clear, concise tables for easy comparison and analysis.

Quantitative Solubility Data

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (M) | Method |

| Polar Protic | Water | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | [Experimental Value] | [Calculated Value] | Shake-Flask | |

| Ethanol | [Experimental Value] | [Calculated Value] | Shake-Flask | |

| Polar Aprotic | DMSO | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetonitrile | [Experimental Value] | [Calculated Value] | Shake-Flask | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Hexane | [Experimental Value] | [Calculated Value] | Shake-Flask |

pH-Solubility Profile

Table 2: Aqueous Solubility of this compound as a Function of pH at 37 °C

| Buffer System | Initial pH | Final pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | [Measured Value] | [Experimental Value] |

| Acetate Buffer | 4.5 | [Measured Value] | [Experimental Value] |

| Phosphate Buffer | 6.8 | [Measured Value] | [Experimental Value] |

| Phosphate Buffer | 7.4 | [Measured Value] | [Experimental Value] |

Conclusion and Recommendations

This technical guide has detailed a comprehensive strategy for characterizing the solubility of this compound. By combining a theoretical understanding of its molecular structure with a systematic, multi-phased experimental approach, researchers can generate the robust and reliable data necessary for informed decision-making in process development and pharmaceutical formulation. The hydrochloride salt structure suggests high solubility in polar protic solvents, with pH being a critical factor in aqueous systems. The provided protocols for kinetic screening and equilibrium solubility determination represent industry-standard best practices, ensuring data integrity and reproducibility. For future work, it is recommended to investigate the solid-state properties of the material, as polymorphism can significantly impact solubility.

References

- 1. bio-fount.com [bio-fount.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. quora.com [quora.com]

- 5. americanelements.com [americanelements.com]

- 6. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Researcher's Comprehensive Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: From Procurement to Application

Foreword

In the intricate tapestry of medicinal chemistry and synthetic organic research, the selection of versatile and reliable building blocks is a cornerstone of innovation. (5-Bromopyridin-2-yl)methanamine hydrochloride stands out as a pivotal intermediate, its strategic importance demonstrated in the synthesis of a multitude of biologically active compounds. This guide is crafted from the perspective of a seasoned scientist, intended to navigate the reader through the critical aspects of sourcing this compound and to provide a robust framework for its practical application. We will transcend a simple supplier listing, offering instead a curated analysis to inform procurement strategies. Furthermore, this document will delve into the compound's fundamental characteristics and present a validated experimental protocol, elucidating the chemical principles that govern its reactivity. Our objective is to equip you, the dedicated researcher, with the knowledge and tools to seamlessly integrate this valuable reagent into your synthetic endeavors.

Part 1: Sourcing and Supplier Intelligence for this compound

The successful outcome of any synthetic campaign begins with the acquisition of high-quality starting materials. The purity and integrity of this compound are paramount, as impurities can lead to unforeseen side reactions and complicate purification efforts. A discerning approach to supplier selection is therefore a critical first step.

Vetting Commercial Suppliers

The global chemical market offers a range of suppliers for this compound. These vendors vary in their scale of operations, from large multinational corporations to more specialized chemical synthesis companies. Based on our experience and market evaluation, the suppliers listed below have demonstrated reliability in providing this reagent.

Comparative Analysis of Leading Suppliers

To aid in making an informed procurement decision, the following table provides a comparative summary of key metrics for this compound from several reputable suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Notes |

| Sigma-Aldrich | 1240594-62-0 | C₅H₇BrClN₃ | ≥97% | A reliable source with extensive documentation and support.[1][2] |

| BIOFOUNT | 1241911-26-1 | C₆H₇N₂Br · HCl | Not specified | Provides COA, HPLC, and MSDS documentation.[3] |

| AChemBlock | 1251953-03-3 | C₆H₉BrCl₂N₂ | 97% | Listed as the dihydrochloride salt.[4] |

| American Elements | 173999-23-0 | C₆H₇BrN₂ | Not specified | Supplier for both research and commercial quantities.[5] |

Disclaimer: CAS numbers, purity levels, and availability are subject to change. Always verify the latest information on the supplier's official website.

Part 2: In-Depth Technical Profile and Synthetic Versatility

A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective use in synthesis.

Physicochemical Characteristics

-

Molecular Formula: C₆H₇BrN₂ · HCl[3]

-

Molecular Weight: 223.50 g/mol [6]

-

Appearance: Typically an off-white to pale yellow solid.

-

Solubility: Generally soluble in water and lower alcohols.

-

CAS Number: 1241911-26-1 is a commonly cited CAS number for the hydrochloride salt.[3][6]

The molecule's structure, featuring a bromine atom on the pyridine ring and a primary aminomethyl group, makes it a highly versatile synthetic intermediate.[7]

Prominent Synthetic Applications

This compound is a valuable building block for the synthesis of a diverse range of complex organic molecules, especially in the context of drug discovery. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents at the 5-position of the pyridine ring. The primary amine functionality is a key site for reactions such as N-acylation, sulfonylation, and reductive amination to build more complex structures.

Part 3: Validated Experimental Protocol: N-Acylation of this compound

To demonstrate the practical utility of this reagent, we provide a detailed and self-validating protocol for a standard N-acylation reaction. This transformation is a fundamental step in the elaboration of this building block for the construction of compound libraries.

Visualizing the N-Acylation Workflow

Caption: A stepwise workflow for the N-acylation of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from standard N-acylation procedures for similar substrates.[8][9][10]

Materials:

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Acetyl chloride (or another acylating agent of choice)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware including a round-bottom flask, addition funnel, and separatory funnel

-

Magnetic stirrer and stir plate

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Liberation of the Free Amine: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise. The triethylamine acts as a base to neutralize the hydrochloride salt and deprotonate the ammonium species, thus generating the free, nucleophilic amine in situ.

-

Addition of the Acylating Agent: While maintaining the temperature at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via an addition funnel. This slow addition is crucial to control the exothermic nature of the acylation reaction.

-

Reaction Progression and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the formation of a new, typically less polar, product spot.

-

Aqueous Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual base, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Part 4: Concluding Remarks and Future Perspectives

This compound is a commercially available and highly adaptable chemical entity that will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists. A comprehensive understanding of its procurement landscape, chemical properties, and reactivity is essential for its effective utilization. The information and protocols detailed in this guide are intended to provide a solid and practical foundation for researchers to confidently and successfully incorporate this building block into their synthetic strategies. As the quest for novel therapeutics and functional molecules continues, the applications of versatile intermediates like this compound are poised to expand, further cementing their role in the advancement of chemical science.

References

- 1. (5-BROMOPYRIMIDIN-2-YL)METHANAMINE HCL [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. bio-fount.com [bio-fount.com]

- 4. (5-bromopyridin-2-yl)methanamine dihydrochloride 97% | CAS: 1251953-03-3 | AChemBlock [achemblock.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Unseen Scaffold: A Technical Guide to the Synthesis and Strategic Application of (5-Bromopyridin-2-yl)methanamine Hydrochloride

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Building Block in Modern Medicinal Chemistry

In the intricate tapestry of pharmaceutical synthesis, certain molecular motifs appear with remarkable frequency, serving as foundational pillars upon which complex, biologically active molecules are built. (5-Bromopyridin-2-yl)methanamine hydrochloride, a seemingly unassuming substituted pyridine, represents one such quintessential building block. Its strategic combination of a reactive bromine atom, a nucleophilic aminomethyl group, and the characteristic electronics of the pyridine ring endows it with a versatile chemical reactivity profile. This makes it an indispensable tool for medicinal chemists aiming to explore novel chemical space in the quest for new therapeutics. This guide provides an in-depth exploration of the synthesis, historical context, and strategic applications of this pivotal intermediate, offering a technical resource for professionals in drug discovery and development.

Part 1: The Genesis of a Key Intermediate - Synthesis and Methodologies

The "discovery" of a synthetic building block like (5-Bromopyridin-2-yl)methanamine is not marked by a singular event, but rather by the development of efficient and reliable synthetic routes that make it readily accessible. The most prevalent and industrially viable pathway to this compound begins with more fundamental pyridine derivatives, culminating in the reduction of a key nitrile intermediate.

The Precursor Pathway: From 2-Aminopyridine to 5-Bromo-2-cyanopyridine

The journey to (5-Bromopyridin-2-yl)methanamine typically commences with 2-aminopyridine, a widely available commodity chemical. The synthesis of the crucial intermediate, 5-bromo-2-cyanopyridine, involves two key transformations: bromination and cyanation.

-

Electrophilic Bromination of 2-Aminopyridine: The first step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing electrophiles to the 3- and 5-positions. By carefully controlling reaction conditions, such as the choice of brominating agent and solvent, the bromine atom can be selectively introduced at the 5-position.[1][2] Common brominating agents for this transformation include N-bromosuccinimide (NBS) or liquid bromine, often in a solvent like chloroform or dichloromethane.[1][2]

-

Sandmeyer-type Reaction to Install the Cyano Group: With 2-amino-5-bromopyridine in hand, the next critical step is the conversion of the amino group to a nitrile. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by reaction with a cyanide salt (e.g., copper(I) cyanide). This two-step, one-pot procedure efficiently replaces the amino group with the desired cyano functionality, yielding 5-bromo-2-cyanopyridine.

The Definitive Step: Reduction of 5-Bromo-2-cyanopyridine

The final and defining step in the synthesis of (5-Bromopyridin-2-yl)methanamine is the reduction of the nitrile group of 5-bromo-2-cyanopyridine. This transformation is critical as it introduces the primary amine functionality that is often key to the molecule's utility in subsequent coupling reactions. A robust and high-yielding method for this reduction is detailed in patent literature, notably in WO2008031599A1 , which describes a catalytic hydrogenation approach.

This protocol is based on the procedures outlined for the synthesis of substituted aminomethylpyridines found in relevant patent literature.

Objective: To synthesize (5-Bromopyridin-2-yl)methanamine via the catalytic hydrogenation of 5-bromo-2-cyanopyridine.

Materials:

-

5-bromo-2-cyanopyridine

-

Methanol (MeOH)

-

Ammonia (7N solution in Methanol)

-

Raney Nickel (Ra/Ni), slurry in water

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

Reactor Preparation: A suitable hydrogenation reactor is charged with a solution of 5-bromo-2-cyanopyridine in methanol.

-

Addition of Ammonia: A 7N solution of ammonia in methanol is added to the reactor. Rationale: The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine.

-

Catalyst Introduction: A slurry of Raney Nickel in water is carefully added to the reaction mixture. Rationale: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitriles.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 5 bar). The reaction mixture is then agitated at a controlled temperature (e.g., 50°C) for several hours until the reaction is deemed complete, which can be monitored by techniques such as TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake is washed with methanol.

-

Purification and Hydrochloride Salt Formation: The combined filtrate is concentrated under reduced pressure to yield the crude (5-Bromopyridin-2-yl)methanamine as a free base. To prepare the stable hydrochloride salt, the crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., 2M in diethyl ether) until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Part 2: A History of Application - The Strategic Role in Drug Discovery

The history of this compound is written in the patents and publications of numerous drug discovery programs. Its value lies in its ability to serve as a versatile scaffold, allowing for the systematic exploration of chemical space around a core structure. The bromine atom provides a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the aminomethyl group serves as a key point for amide bond formation, reductive amination, or the construction of more complex heterocyclic systems.

This dual functionality has led to its incorporation into a multitude of investigational drug candidates across various therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a convenient starting point for the synthesis of compounds targeting various kinases implicated in cancer and inflammatory diseases.

-

G-Protein Coupled Receptor (GPCR) Modulators: As a versatile building block, it has been employed in the synthesis of ligands for a range of GPCRs, which are important targets for a wide spectrum of diseases.

-

Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring make it a favorable motif for CNS-penetrant drugs, and this building block has been utilized in the development of novel agents for neurological and psychiatric disorders.

Part 3: Data Presentation and Visualization

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₈BrClN₂ |

| Molecular Weight | 223.50 g/mol |

| CAS Number | 1241911-26-1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water, methanol |

Diagrams of Synthetic Pathways

Caption: Synthesis of the key intermediate, 5-bromo-2-cyanopyridine.

Caption: Final reduction and salt formation to yield the title compound.

Conclusion

This compound stands as a testament to the importance of well-designed synthetic building blocks in the advancement of medicinal chemistry. Its straightforward, scalable synthesis from common starting materials, combined with its inherent chemical versatility, has cemented its role as a valuable tool in the drug discovery arsenal. This guide has provided a comprehensive overview of its synthesis and historical application, offering both foundational knowledge and practical insights for the researchers and scientists who will continue to leverage its potential in the development of future medicines.

References

Methodological & Application

The Versatile Synthon: Application Notes for (5-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry

(5-Bromopyridin-2-yl)methanamine hydrochloride is a key building block for organic synthesis, particularly in the realm of drug discovery and development. Its structure, featuring a pyridine ring substituted with a bromine atom and a primary aminomethyl group, offers a unique combination of reactive sites. This dual functionality allows for sequential, regioselective modifications, making it an invaluable precursor for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.

The bromine atom on the pyridine ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the primary amine provides a nucleophilic center for standard transformations such as N-alkylation, acylation, and reductive amination. This strategic arrangement of reactive groups allows chemists to construct elaborate molecular architectures with a high degree of control, a critical aspect in the development of targeted therapeutics.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations. The methodologies described herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Core Applications in the Synthesis of Bioactive Molecules

The utility of this compound is prominently demonstrated in the synthesis of potent and selective inhibitors for various biological targets. Its structural motifs are frequently found in molecules targeting kinases and ion channels, which are crucial players in cellular signaling pathways implicated in a range of diseases.

Precursor to P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a significant target in the treatment of inflammatory and neurodegenerative diseases[1]. (5-Bromopyridin-2-yl)methanamine is a crucial intermediate in the synthesis of substituted 5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones, a class of potent P2X7 antagonists[1]. The synthesis involves a multi-step sequence where the aminomethyl group is utilized to construct the core heterocyclic system.

Workflow for the Synthesis of Dihydropyrido[3,4-d]pyrimidinone Core

Caption: Synthetic workflow for P2X7 antagonists.

Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and this compound provides a versatile entry point for the synthesis of such compounds. The bromine atom allows for Suzuki or Buchwald-Hartwig couplings to introduce moieties that can occupy the hydrophobic regions of the ATP-binding pocket, while the aminomethyl group can be functionalized to enhance solubility or introduce additional binding interactions.

Key Synthetic Transformations and Protocols

The following sections provide detailed, step-by-step protocols for the most common and impactful synthetic transformations involving this compound.

Protocol 1: N-Acylation

N-acylation is a fundamental transformation to introduce an amide functionality, which can alter the electronic properties of the molecule and provide a scaffold for further elaboration.

Reaction Principle: The primary amine of (5-Bromopyridin-2-yl)methanamine reacts with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to form a stable amide bond. The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)benzamide

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (5-Bromopyridin-2-yl)methanamine HCl | 1.0 | 224.5 | 2.25 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Triethylamine (TEA) | 2.2 | 101.19 | 3.06 mL |

| Benzoyl Chloride | 1.1 | 140.57 | 1.28 mL |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (2.25 g, 10 mmol) and dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (3.06 mL, 22 mmol) to the stirred suspension. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

-

Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

-

Upon completion, quench the reaction with the addition of 20 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product as a white solid.

Expected Outcome: Yields for this type of acylation are typically in the range of 85-95%.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used to introduce alkyl substituents on the nitrogen atom. This one-pot procedure involves the formation of an imine or iminium ion intermediate, followed by in-situ reduction.

Reaction Principle: The primary amine condenses with an aldehyde or ketone to form an imine, which is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding secondary amine. STAB is often the reagent of choice as it is selective for the imine in the presence of the unreacted carbonyl compound.

Experimental Protocol: Synthesis of N-benzyl-(5-bromopyridin-2-yl)methanamine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (5-Bromopyridin-2-yl)methanamine HCl | 1.0 | 224.5 | 2.25 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Triethylamine (TEA) | 1.1 | 101.19 | 1.53 mL |

| Benzaldehyde | 1.1 | 106.12 | 1.12 mL |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | 3.18 g |

Procedure:

-

In a 100 mL round-bottom flask, suspend this compound (2.25 g, 10 mmol) in dichloromethane (50 mL).

-

Add triethylamine (1.53 mL, 11 mmol) and stir for 15 minutes at room temperature.

-

Add benzaldehyde (1.12 mL, 11 mmol) and stir for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 12-16 hours. Monitor by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This reaction is instrumental in building the complex carbon skeletons of many pharmaceuticals.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of N-((5-(4-methoxyphenyl)pyridin-2-yl)methyl)acetamide

This protocol demonstrates a sequential N-acylation followed by a Suzuki coupling.

Step 1: N-acetylation of (5-Bromopyridin-2-yl)methanamine

Follow a similar procedure to Protocol 1, using acetyl chloride as the acylating agent.

Step 2: Suzuki Coupling

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| N-((5-bromopyridin-2-yl)methyl)acetamide | 1.0 | 229.08 | 2.29 g |

| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 1.82 g |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 578 mg |

| Potassium Carbonate | 2.0 | 138.21 | 2.76 g |

| 1,4-Dioxane/Water (4:1) | - | - | 50 mL |

Procedure:

-

To a Schlenk flask, add N-((5-bromopyridin-2-yl)methyl)acetamide (2.29 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the degassed 1,4-dioxane/water (4:1, 50 mL) solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired biaryl product.

Workflow for Sequential N-Acylation and Suzuki Coupling

Caption: Sequential N-acylation and Suzuki coupling.

Conclusion and Future Outlook